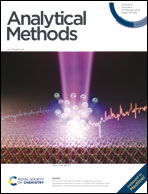Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC-DAD or LC-ESI-MS/MS detection†
Analytical Methods Pub Date: 2017-07-03 DOI: 10.1039/C7AY00650K
Abstract
A robust and sensitive analytical method is presented for the extraction and determination of six pharmaceuticals in freshwater sediments. The pharmaceuticals were extracted from sediment using ultrasonic extraction with 2% NH4OH in methanol (MeOH), followed by extraction into 2% formic acid in MeOH and then MeOH only. The resulting extracts were then analysed, after clean-up on HLB solid phase extraction cartridges, using a single gradient run using a Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) column and a mobile phase consisting of 10 mM ammonium acetate and MeOH (pH = 4.8). Analytes were detected and quantified using either Diode Array Detector (DAD) or tandem mass spectrometry (MS/MS) with electrospray ionization in positive mode. Validation studies were carried out using ten sediments sampled from the UK and Iraq with a wide range of characteristics. The mean calculated recoveries for fortified samples in all studied sediments ranged from 74.5 to 114.6% for atenolol, 72.3 to 124.9% for amitriptyline, 76.5 to 105% for mefenamic acid and 70.1 to 102% for diltiazem. Cimetidine and ranitidine showed lower recoveries which ranged from 40.2 to 68.4% and 30.4 to 55.2% respectively. Relative standard deviations (RSD) of recoveries for all sediment–pharmaceutical combinations ranged from 1.6 to 15.8%. The detection limits in sediments for the six analytes ranged from 15 to 58.5 ng g−1 and 0.03 to 3.5 ng g−1, dry weight, for HPLC-UV and LC-ESI-MS/MS respectively. Overall the results indicate that the developed method is effective for use in monitoring the concentrations of pharmaceuticals in aquatic sediments in different regions.

Recommended Literature
- [1] The effect of methacrylic acid in smooth coatings on dTHP1 and HUVEC gene expression†‡
- [2] CnTAB/polystyrene sulfonate mixtures at air–water interfaces: effects of alkyl chain length on surface activity and charging state†
- [3] Improving success rate of hydrogen-bond driven synthesis of co-crystals†
- [4] In vitro study of directly bioprinted perfusable vasculature conduits
- [5] Synthesis and luminescent properties of ternary Si–Ge–N nanowires
- [6] Hydrocarbon structure and bond properties. Introductory paper
- [7] Contents list
- [8] Towards identifying the active sites on RuO2(110) in catalyzing oxygen evolution†
- [9] Influence of bridge structure manipulation on the electrochemical performance of π-conjugated molecule-bridged silicon quantum dot nanocomposite anode materials for lithium-ion batteries†
- [10] Defect engineering in photocatalysis: formation, chemistry, optoelectronics, and interface studies










